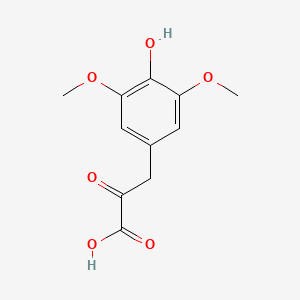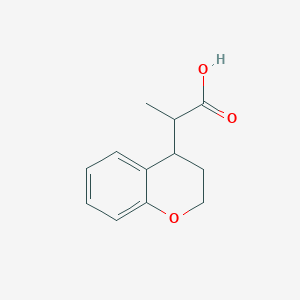
2-(Chroman-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chroman-4-yl)propanoic acid is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a chroman ring system fused with a propanoic acid moiety, making it a unique and versatile compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chroman-4-yl)propanoic acid can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chroman-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various substituted chroman derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
2-(Chroman-4-yl)propanoic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(Chroman-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by:
Inhibiting Enzymes: It may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Modulating Signaling Pathways: The compound can affect signaling pathways related to cell proliferation, apoptosis, and immune response.
Binding to Receptors: this compound may bind to specific receptors, such as nuclear receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Chroman-4-one: A closely related compound with a similar chroman ring structure but lacking the propanoic acid moiety.
Flavanone: Another related compound with a similar core structure but different functional groups.
Isoflavone: A compound with a similar chroman ring system but different substitution patterns.
Uniqueness: 2-(Chroman-4-yl)propanoic acid is unique due to its specific combination of the chroman ring and propanoic acid moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-chromen-4-yl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)9-6-7-15-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7H2,1H3,(H,13,14) |
Clave InChI |
ZMALBOHHSPEYSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCOC2=CC=CC=C12)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
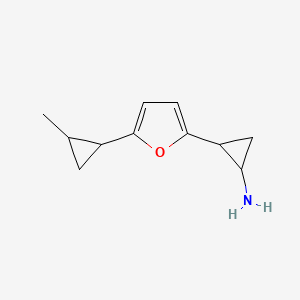
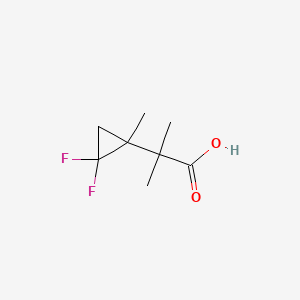



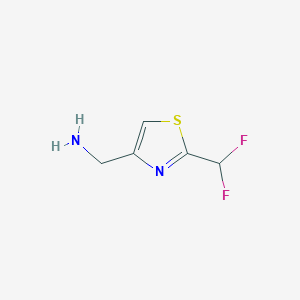
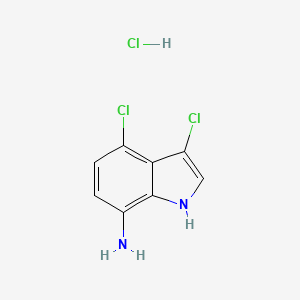
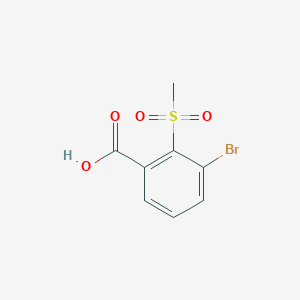
![Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B13581998.png)
